molecular formula C14H9N3O3S B11507858 2-[(2,1,3-Benzothiadiazol-5-ylcarbonyl)amino]benzoic acid

2-[(2,1,3-Benzothiadiazol-5-ylcarbonyl)amino]benzoic acid

Cat. No.: B11507858
M. Wt: 299.31 g/mol
InChI Key: LKDQINYZBWZFQF-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzothiadiazole-5-amido)benzoic acid is a compound that belongs to the class of benzothiadiazole derivatives Benzothiadiazoles are known for their versatile applications in various fields, including materials science, chemistry, and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-benzothiadiazole-5-amido)benzoic acid typically involves the functionalization of the benzothiadiazole core. . This method often employs iridium-catalyzed C-H borylation, followed by further functionalization to introduce the amido and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar regioselective functionalization techniques. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzothiadiazole-5-amido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzothiadiazole derivatives, while substitution reactions can introduce various functional groups onto the benzothiadiazole ring.

Scientific Research Applications

2-(2,1,3-Benzothiadiazole-5-amido)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,1,3-benzothiadiazole-5-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s electron-deficient benzothiadiazole core allows it to participate in charge-transfer reactions, which are crucial for its function as a fluorescent probe and in optoelectronic applications . The amido and carboxylic acid groups further enhance its reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,1,3-Benzothiadiazole-5-amido)benzoic acid is unique due to its specific functional groups and their positions on the benzothiadiazole core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in scientific research and industry.

Properties

Molecular Formula

C14H9N3O3S

Molecular Weight

299.31 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazole-5-carbonylamino)benzoic acid

InChI

InChI=1S/C14H9N3O3S/c18-13(8-5-6-11-12(7-8)17-21-16-11)15-10-4-2-1-3-9(10)14(19)20/h1-7H,(H,15,18)(H,19,20)

InChI Key

LKDQINYZBWZFQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC3=NSN=C3C=C2

Origin of Product

United States

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